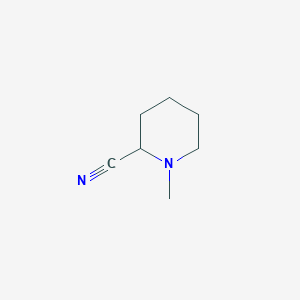
N-(3-Methoxyphenyl)glycine
Vue d'ensemble
Description
N-(3-Methoxyphenyl)glycine, also known as mGluR5 antagonist, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various neurological disorders.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-(3-Methoxyphenyl)glycine (also known as 2-(3-methoxyanilino)acetic acid), focusing on six unique applications:
Pharmaceutical Development
N-(3-Methoxyphenyl)glycine has been explored for its potential in pharmaceutical development, particularly as a building block for the synthesis of various bioactive compounds. Its structural properties allow it to be modified into derivatives that can act as inhibitors for specific enzymes or receptors, making it valuable in drug discovery and development .
Protease Inhibitors
This compound has shown promise in the development of protease inhibitors, which are crucial in treating diseases caused by protease enzymes. For instance, modifications of N-(3-Methoxyphenyl)glycine have led to the creation of potent inhibitors for the SARS-CoV 3CL protease, a key enzyme in the replication of the SARS-CoV virus . These inhibitors can potentially be used in antiviral therapies.
Agricultural Applications
N-(3-Methoxyphenyl)glycine derivatives have been studied for their role in agriculture, particularly as cytokinin oxidase/dehydrogenase (CKX) inhibitors. These inhibitors can regulate plant growth and development by modulating cytokinin levels, which are hormones that influence cell division and differentiation. This application can lead to improved crop yields and better stress resistance in plants.
Chemical Synthesis
In chemical synthesis, N-(3-Methoxyphenyl)glycine serves as a versatile intermediate. Its ability to undergo various chemical reactions makes it useful in the synthesis of complex organic molecules. This property is particularly valuable in the production of fine chemicals and pharmaceuticals, where precise structural modifications are often required .
Biological Research
The compound is also used in biological research to study enzyme mechanisms and protein interactions. By incorporating N-(3-Methoxyphenyl)glycine into peptides or proteins, researchers can investigate the effects of specific structural changes on biological activity. This can provide insights into enzyme function and aid in the design of new therapeutic agents .
Material Science
In material science, N-(3-Methoxyphenyl)glycine has potential applications in the development of new materials with specific properties. For example, its derivatives can be used to create polymers or coatings with enhanced chemical resistance or mechanical strength. These materials can be applied in various industries, including electronics, automotive, and aerospace .
Mécanisme D'action
Mode of Action
It’s worth noting that glycine, a component of this compound, is known to act as an inhibitory neurotransmitter in the central nervous system .
Biochemical Pathways
Glycine, a part of this compound, is involved in several biochemical pathways, including the synthesis of proteins and the regulation of neuronal activity .
Result of Action
Glycine, a component of this compound, is known to have various effects, including acting as a neurotransmitter and playing a role in protein synthesis .
Propriétés
IUPAC Name |
2-(3-methoxyanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-8-4-2-3-7(5-8)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFZRKRPFROPDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589748 | |
| Record name | N-(3-Methoxyphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85676-52-4 | |
| Record name | N-(3-Methoxyphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-o-Tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B3023079.png)






![8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023090.png)



